molecular formula C24H31N5O10 B13718553 Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane

Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane

Cat. No.: B13718553
M. Wt: 549.5 g/mol
InChI Key: KLTBGQZOPVPPTB-UHFFFAOYSA-N
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Description

Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane is a complex organic compound that features a tetrazine ring, amide linkage, and polyethylene glycol (PEG) chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane typically involves multiple steps:

    Formation of the Tetrazine Ring: This can be achieved through the cyclization of hydrazine derivatives with nitriles under acidic conditions.

    Amide Bond Formation: The tetrazine ring can be coupled with an amine-containing PEG derivative using standard amide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and purification systems such as HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane can undergo various chemical reactions:

    Oxidation and Reduction: The tetrazine ring can participate in redox reactions, which can be used to modify its electronic properties.

    Substitution Reactions: The PEG chains can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDC, NHS for amide bond formation.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the tetrazine ring could lead to the formation of tetrazole derivatives.

Scientific Research Applications

    Bioconjugation: The tetrazine ring can participate in bioorthogonal reactions, making it useful for labeling biomolecules.

    Drug Delivery: The PEG chains can enhance the solubility and stability of drug molecules, making this compound a potential candidate for drug delivery systems.

    Imaging: The unique chemical properties of the tetrazine ring can be exploited for imaging applications in biological systems.

Mechanism of Action

The mechanism of action of Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane would depend on its specific application. In bioconjugation, the tetrazine ring can react with trans-cyclooctene derivatives through an inverse electron-demand Diels-Alder reaction, forming stable covalent bonds. This reaction is highly specific and can occur under physiological conditions, making it ideal for biological applications.

Comparison with Similar Compounds

Similar Compounds

    Tetrazine Derivatives: Other compounds containing the tetrazine ring, such as methyltetrazine-PEG derivatives.

    PEGylated Compounds: Compounds with PEG chains, such as PEGylated proteins and drugs.

Uniqueness

Methyltetrazine-amido-Tri-(acid-PEG1-ethoxymethyl)-methane is unique due to the combination of the tetrazine ring and PEG chains, which provides both bioorthogonal reactivity and enhanced solubility/stability. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H31N5O10

Molecular Weight

549.5 g/mol

IUPAC Name

3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]propoxy]propanoic acid

InChI

InChI=1S/C24H31N5O10/c1-16-26-28-23(29-27-16)18-4-2-17(3-5-18)12-19(30)25-24(13-37-9-6-20(31)32,14-38-10-7-21(33)34)15-39-11-8-22(35)36/h2-5H,6-15H2,1H3,(H,25,30)(H,31,32)(H,33,34)(H,35,36)

InChI Key

KLTBGQZOPVPPTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O

Origin of Product

United States

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